Barium arsenate

Overview

Description

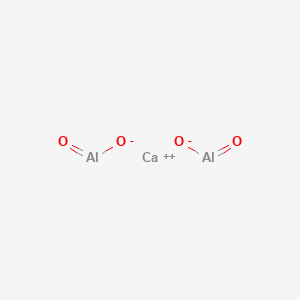

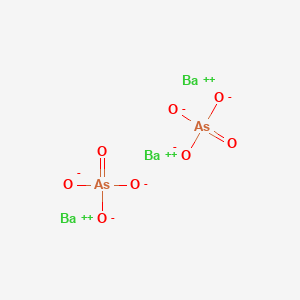

Barium Arsenate is an inorganic compound with the molecular formula As2Ba3O8 . It is the barium salt of arsenic acid and is formed as a precipitate when removing arsenic from water supplies . Arsenate compounds contain the arsenate ion, AsO4 3-, and are moderately oxidizing salts or esters of arsenic acid that are typically very toxic .

Molecular Structure Analysis

The molecular structure of Barium Arsenate is represented by the formula As2Ba3O8 . The average mass is 689.819 Da and the mono-isotopic mass is 691.518250 Da .Chemical Reactions Analysis

Barium compounds react with Arsenate compounds to form Barium Arsenate . Barium Arsenate is a moderately oxidizing salt .Physical And Chemical Properties Analysis

Barium Arsenate has an average mass of 689.819 Da and a mono-isotopic mass of 691.518250 Da . More specific physical and chemical properties such as density, boiling point, vapor pressure, etc., are not provided in the search results.Scientific Research Applications

Essington (1988) conducted a study on the solubility of barium arsenate, examining its stability and solubility products, which are critical for understanding its behavior in environmental and industrial contexts (Essington, 1988).

Michaylova and Kouleva (1974) utilized arsenazo III as a spectrophotometric reagent for alkaline-earth metals, including barium, highlighting its potential in analytical chemistry for metal detection (Michaylova & Kouleva, 1974).

Rao et al. (1986) prepared and characterized phosphate and arsenate apatites of barium, providing insights into their structural and chemical properties, relevant for material science applications (Rao, Dey, Gupta, & Narasaraju, 1986).

Wagemann (1978) explored the theoretical aspects of the stability and solubility of inorganic arsenic in freshwater environments, including the role of barium arsenate, which is important for environmental science and water treatment research (Wagemann, 1978).

Pâques-Ledent (1977) conducted a vibrational study of barium phosphates and arsenates, contributing to the understanding of their molecular structure and properties (Pâques-Ledent, 1977).

Magalhães (2002) examined the environmental impact of arsenic, discussing the solubility and remediation techniques involving compounds like barium arsenate, relevant for environmental health and safety (Magalhães, 2002).

Zhu et al. (2005) investigated the solubility and stability of barium arsenate and barium hydrogen arsenate at 25 °C, providing valuable data for applications in environmental chemistry and waste management (Zhu, Zhang, Xie, Chen, Wang, Liang, & Lu, 2005).

Ma et al. (2017) studied the partitioning and local structure of arsenate in the barite lattice during coprecipitation, which is significant for understanding geochemical processes involving barium and arsenic (Ma, Yuan, Gomez, Wang, Wang, Yao, & Jia, 2017).

Alekseev, Krivovichev, and Depmeier (2011) synthesized and analyzed the structure of barium uranyl arsenates, contributing to the field of crystallography and materials science (Alekseev, Krivovichev, & Depmeier, 2011).

Roca et al. (1997) developed a synthetic strategy for layered oxovanadium phosphates involving barium and arsenate anions, important for materials synthesis and crystallography (Roca, Marcos, Amorós, Alamo, Beltrán-Porter, & Beltrán-Porter, 1997).

Safety and Hazards

Barium and its compounds can lead to different health conditions, especially among those chronically exposed from low to moderate doses . It can produce several effects including kidney diseases, neurological, cardiovascular, mental, and metabolic disorders . It is recommended to ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name |

barium(2+);diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Ba/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMKWLWVISBKGQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Ba3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928746 | |

| Record name | Barium arsorate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

689.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium arsenate | |

CAS RN |

13477-04-8 | |

| Record name | Arsenic acid (H3AsO4), barium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), barium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium arsorate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribarium diarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)